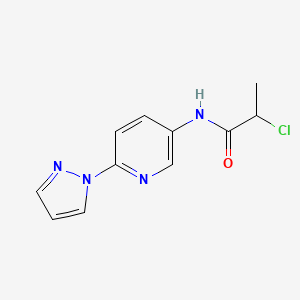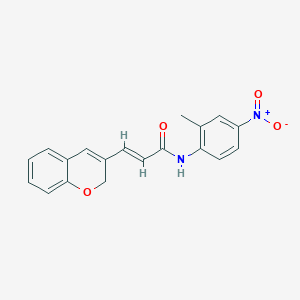
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been designed to interact with specific biochemical pathways in cells, and it has been studied for its potential effects on a variety of physiological processes.
Wissenschaftliche Forschungsanwendungen
Research on acrylamide and its derivatives, such as (E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)acrylamide, spans various scientific domains, focusing primarily on understanding its formation, biological interactions, and potential applications or mitigation strategies. Although specific studies on this compound are not directly mentioned, insights can be drawn from general acrylamide research to hypothesize its applications and significance in scientific research.
Chemistry and Biochemistry of Acrylamide
Acrylamide is a compound with significant industrial and scientific relevance, known for its wide range of applications from polymer synthesis to laboratory research, including the production of polyacrylamide gels for electrophoresis. Its chemical and biochemical interactions, such as its formation through the Maillard reaction during food processing, have been extensively studied. This knowledge is crucial for understanding how similar compounds might be synthesized and manipulated for various research and industrial purposes (Friedman, 2003).
Mechanisms of Formation and Mitigation
The formation of acrylamide in foods, particularly through the Maillard reaction, has prompted research into mechanisms of its formation and strategies for mitigation. This area of research is relevant for evaluating the safety and toxicity of acrylamide derivatives used in scientific studies. Understanding these mechanisms is essential for developing safer compounds and reducing potential toxic effects in laboratory settings (Lingnert et al., 2002).
Toxicity and Health Impacts
Acrylamide's documented neurotoxic and carcinogenic properties in animal models raise concerns about its safe use in research. Studies have focused on its neurotoxicity, reproductive toxicity, and potential carcinogenicity, which are critical for assessing the safety of handling acrylamide and its derivatives in scientific research. This awareness informs the development of safety protocols and risk assessments for researchers working with these compounds (Dearfield et al., 1988).
Applications in Polymer Science
Acrylamide-based microgels and polymers have garnered attention for their responsive behavior and chemical stability, making them suitable for applications in nanotechnology, drug delivery, and sensing. The synthesis, properties, and applications of these materials are areas of active research, offering insights into how acrylamide derivatives could be engineered for specialized uses in scientific investigations and industrial applications (Begum et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-10-16(21(23)24)7-8-17(13)20-19(22)9-6-14-11-15-4-2-3-5-18(15)25-12-14/h2-11H,12H2,1H3,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSTVWMLTWGHA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2528701.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528703.png)
![7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528704.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)
![6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2528708.png)
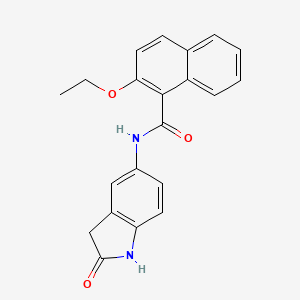
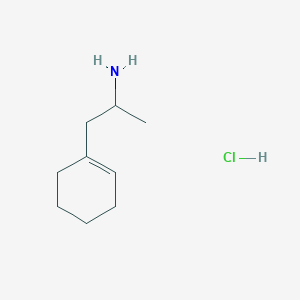
![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)
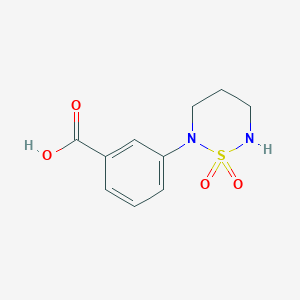
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2528716.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

